3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol is a compound that features a fluorine atom, a phenol group, and a 1,2,4-oxadiazole ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a fluorinated benzaldehyde with amidoxime in the presence of a dehydrating agent such as carbonyl diimidazole (CDI) in toluene . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and purification techniques are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can inhibit enzymes like thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar biological activities.
3-Fluoro-4-(1,2,5-oxadiazol-3-YL)phenol: A structural isomer with different reactivity.
3-Amino-4-(1,2,4-oxadiazol-3-YL)phenol: A derivative with an amino group instead of a fluorine atom.
Uniqueness
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenol is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The combination of the phenol group and the oxadiazole ring provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C8H5FN2O2 |
---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
3-fluoro-4-(1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C8H5FN2O2/c9-7-3-5(12)1-2-6(7)8-10-4-13-11-8/h1-4,12H |
InChI Key |
VDHDDCDSWTUNLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=NOC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.